molecular formula C9H12BrNO B7966040 2-(2-Bromo-3-methylphenoxy)ethanamine

2-(2-Bromo-3-methylphenoxy)ethanamine

Cat. No.: B7966040
M. Wt: 230.10 g/mol
InChI Key: FAEVSURQWSNJIQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methylphenoxy)ethanamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-methylphenoxy)ethanamine typically involves the following steps:

    Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-methylphenol.

    Etherification: The 2-bromo-3-methylphenol is then reacted with ethylene oxide in the presence of a base like potassium carbonate to form 2-(2-bromo-3-methylphenoxy)ethanol.

    Amination: Finally, the 2-(2-bromo-3-methylphenoxy)ethanol is treated with ammonia or an amine source under suitable conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-methylphenoxy)ethanamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Nucleophilic Substitution: Products like 2-(2-hydroxy-3-methylphenoxy)ethanamine or 2-(2-cyano-3-methylphenoxy)ethanamine.

    Oxidation: Products like 2-(2-nitro-3-methylphenoxy)ethanamine.

    Reduction: Products like 2-(3-methylphenoxy)ethanamine.

Scientific Research Applications

2-(2-Bromo-3-methylphenoxy)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and amine groups play crucial roles in binding to these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-methylphenoxy)ethanamine: Similar structure but with the methyl group at the 4-position.

    2-(2-Chloro-3-methylphenoxy)ethanamine: Chlorine atom instead of bromine.

    2-(2-Bromo-3-ethylphenoxy)ethanamine: Ethyl group instead of methyl.

Uniqueness

2-(2-Bromo-3-methylphenoxy)ethanamine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

2-(2-bromo-3-methylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7-3-2-4-8(9(7)10)12-6-5-11/h2-4H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEVSURQWSNJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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